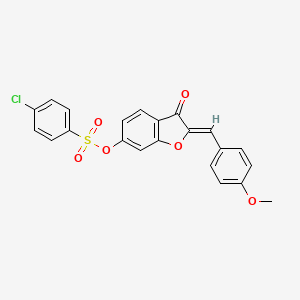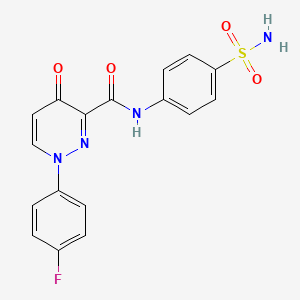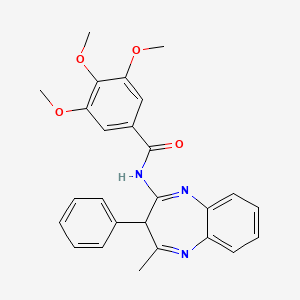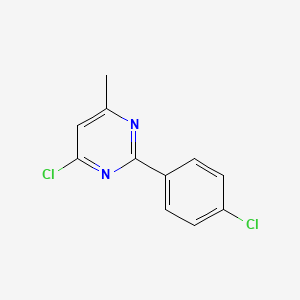![molecular formula C25H24F4N4O2 B12218387 3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1-(prop-2-en-1-yl)-6-(trifluoromethyl)quinoxalin-2(1H)-one](/img/structure/B12218387.png)
3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1-(prop-2-en-1-yl)-6-(trifluoromethyl)quinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1-(prop-2-en-1-yl)-6-(trifluoromethyl)quinoxalin-2(1H)-one is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound is characterized by the presence of a quinoxaline core, a piperazine ring, and various substituents, including a fluorophenyl group and a trifluoromethyl group. It is of interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1-(prop-2-en-1-yl)-6-(trifluoromethyl)quinoxalin-2(1H)-one typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone.
Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where the piperazine reacts with a suitable halogenated precursor.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using a trifluoromethylating agent under appropriate conditions.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, ensuring the correct positioning of all substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the propyl group.
Reduction: Reduction reactions can occur at the quinoxaline core and the carbonyl group.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the fluorophenyl and quinoxaline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogenated compounds, organometallic reagents, and catalysts (e.g., palladium) are employed.
Major Products
Oxidation: Products may include quinoxaline N-oxides and carboxylic acids.
Reduction: Reduced products may include quinoxaline derivatives with reduced carbonyl groups.
Substitution: Substituted products may include various derivatives with different functional groups replacing the original substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, such as cancer, infections, and neurological disorders.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1-(prop-2-en-1-yl)-6-(trifluoromethyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **3-{3-[4-(4-bromophenyl)piperazin-1-yl]-3-oxopropyl}-1-(prop-2-en-1-yl)-6-(trifluoromethyl)quinoxalin-2(1H)-one
- **3-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-1-(prop-2-en-1-yl)-6-(trifluoromethyl)quinoxalin-2(1H)-one
- **3-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-1-(prop-2-en-1-yl)-6-(trifluoromethyl)quinoxalin-2(1H)-one
Uniqueness
The uniqueness of 3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1-(prop-2-en-1-yl)-6-(trifluoromethyl)quinoxalin-2(1H)-one lies in its specific combination of substituents. The presence of the fluorophenyl group and the trifluoromethyl group imparts unique chemical and biological properties, such as increased lipophilicity and potential interactions with fluorine-specific binding sites.
Properties
Molecular Formula |
C25H24F4N4O2 |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1-prop-2-enyl-6-(trifluoromethyl)quinoxalin-2-one |
InChI |
InChI=1S/C25H24F4N4O2/c1-2-11-33-22-9-3-17(25(27,28)29)16-21(22)30-20(24(33)35)8-10-23(34)32-14-12-31(13-15-32)19-6-4-18(26)5-7-19/h2-7,9,16H,1,8,10-15H2 |
InChI Key |
KEVXEINBZWBRNT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)C(F)(F)F)N=C(C1=O)CCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12218323.png)
![7-(3-chlorophenyl)-3-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12218333.png)

![4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12218350.png)


![1-(4-methoxyphenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12218373.png)
![2-Thiazolamine, 5-[(3,5-dimethylphenyl)methyl]-](/img/structure/B12218376.png)
![3-(2-{2-[(4-Hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamido)propanoic acid](/img/structure/B12218377.png)
![1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B12218378.png)
![3-{2-[(4-Bromophenyl)(2,4-dioxo-1,3-thiazolidin-5-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B12218379.png)
